molecular formula C10H15N5O B11221075 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B11221075
M. Wt: 221.26 g/mol
InChI Key: KYHSQZNJIQLNPF-UHFFFAOYSA-N
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Description

2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives.

    Substitution: Substituted pyrazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves the inhibition of CDK2. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific interaction with CDK2, which makes it a promising candidate for targeted cancer therapy. Its ability to induce cell cycle arrest and apoptosis selectively in cancer cells highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-[ethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C10H15N5O/c1-3-15(4-5-16)10-8-6-13-14(2)9(8)11-7-12-10/h6-7,16H,3-5H2,1-2H3

InChI Key

KYHSQZNJIQLNPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC=NC2=C1C=NN2C

Origin of Product

United States

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